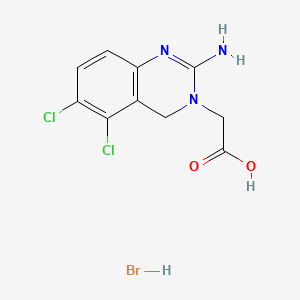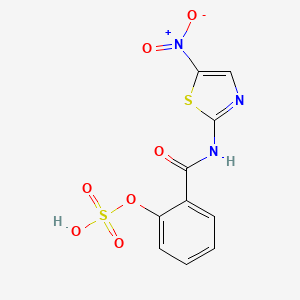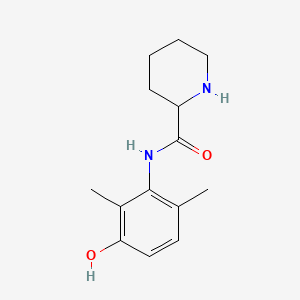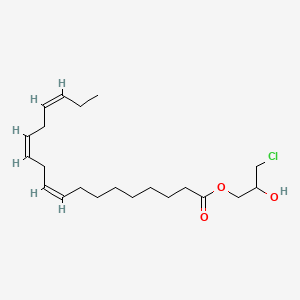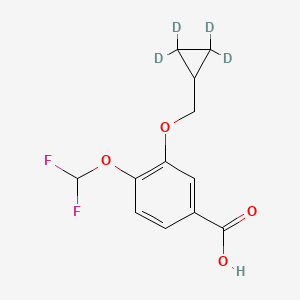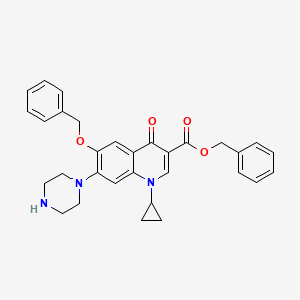
N-Acetyl Sitagliptin
Übersicht
Beschreibung
N-Acetyl Sitagliptin is an impurity of Sitagliptin . Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes . It helps to control blood sugar levels by increasing substances in the body that make the pancreas release more insulin .
Synthesis Analysis
The synthesis of Sitagliptin involves various methods including spectroscopic and chromatographic techniques . A biocatalytic cascade has been developed to synthesize the Sitagliptin intermediate by fusing two different transaminases to regenerate the amino donor .Molecular Structure Analysis
This compound contains total 50 bond(s); 33 non-H bond(s), 13 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 secondary amide(s) (aliphatic), 1 tertiary amide(s) (aliphatic) .Chemical Reactions Analysis
Sitagliptin undergoes various chemical reactions. Many spectroscopic methods like derivative techniques, chromogenic techniques were used for its analysis . A biocatalytic cascade was developed for the synthesis of the Sitagliptin intermediate .Physical and Chemical Properties Analysis
The physical and chemical properties of Sitagliptin have been analyzed using various methods including spectroscopic and chromatographic techniques .Wissenschaftliche Forschungsanwendungen
Anti-Apoptotic Effects in Nephrotoxicity
- Study 1: Sitagliptin demonstrated anti-inflammatory, antioxidant, and anti-apoptotic properties, showing potential as a nephroprotectant against nephrotoxicity induced by cisplatin in rats (Abdelrahman, 2017).
Anti-Platelet Activity
- Study 2: Sitagliptin inhibited platelet aggregation in type 2 diabetes patients and healthy volunteers, indicating significant anti-platelet activity (Gupta et al., 2012).
Neuroprotective Activity in Alzheimer's Disease
- Study 3: Sitagliptin reduced neuroinflammation and showed antioxidative and antiapoptotic properties, which may be beneficial in Alzheimer's disease (Wiciński et al., 2018).
Anti-Inflammatory Actions
- Study 4: Sitagliptin exerted anti-inflammatory effects, potentially contributing to the inhibition of atherosclerosis (Makdissi et al., 2012).
Renoprotective Effects
- Study 5: Sitagliptin showed protective effects against hypertensive nephropathy induced by chronic administration of L-NAME in rats, mediated through increased serum level of GLP-1 and upregulation of GLP-1 receptors (Abd El Motteleb & Elshazly, 2013).
Hepatoprotective Effects
- Study 6: Sitagliptin exhibited a hepatoprotective role against methotrexate-induced liver toxicity in mice, mediated through modulation of Nrf2 and NF-κB signaling pathways (Abo-Haded et al., 2017).
Vasoprotective Effects in Diabetes
- Study 7: Sitagliptin augmented the protective effects of GLP-1 against advanced glycation end product receptor axis in endothelial cells, indicating its potential as a vasoprotective agent in diabetes (Ishibashi et al., 2011).
Anti-Atherosclerotic Effect
- Study 8: Sitagliptin attenuated the progress of atherosclerosis in apolipoprotein-E-knockout mice, suggesting its potential use in reducing atherosclerotic lesions (Zeng et al., 2014).
Wirkmechanismus
Target of Action
N-Acetyl Sitagliptin, like Sitagliptin, primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a key player in glucose homeostasis, as it is responsible for the inactivation of incretins like GLP-1 and GIP . Incretins are hormones that stimulate insulin secretion in response to meals . Additionally, recent studies suggest that Sitagliptin may also target the angiotensin-converting enzyme 2 (ACE2) .
Mode of Action
Sitagliptin acts as a competitive, reversible, fast, and tight binding inhibitor of DPP-4 . By inhibiting DPP-4, Sitagliptin slows the inactivation of incretins, leading to glucose-dependent increases in insulin and decreases in glucagon, thereby improving control of blood sugar . When targeting ACE2, Sitagliptin may have a role in modulating the ACE2/Ang-(1-7)/Mas receptor (MasR) axis .
Biochemical Pathways
Sitagliptin affects several biochemical pathways. Primarily, it impacts the incretin pathway by preventing the degradation of incretins, thus enhancing their insulinotropic effects . It also influences the ACE2/Ang-(1-7)/MasR axis , which is implicated in various physiological processes . Furthermore, Sitagliptin has been found to inhibit protein kinase C-γ and affect the long-term potentiation pathway , which could have implications in conditions like epilepsy .
Pharmacokinetics
Sitagliptin exhibits good pharmacokinetic properties. It has a bioavailability of 87% and is primarily metabolized in the liver by CYP3A4 and CYP2C8 enzymes . It has an elimination half-life of 8 to 14 hours , and about 80% of the drug is excreted via the kidneys . These properties contribute to its efficacy and tolerability in patients.
Result of Action
The primary result of Sitagliptin’s action is the improvement of glycemic control in patients with type 2 diabetes mellitus . It leads to glucose-dependent increases in insulin and decreases in glucagon, thereby controlling blood sugar levels . In addition, Sitagliptin has been found to have anti-inflammatory and antioxidant effects , which could potentially benefit conditions like severe acute pancreatitis-related acute lung injury .
Action Environment
The action of Sitagliptin can be influenced by various environmental factors. For instance, the presence of food can affect its metabolism . Moreover, the drug’s efficacy and safety can be influenced by patient-specific factors such as age, renal function, and the presence of other medical conditions . Therefore, the action environment plays a crucial role in the drug’s overall effect.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
N-Acetyl Sitagliptin, like its parent compound Sitagliptin, is known to interact with the enzyme DPP-4 . By inhibiting DPP-4, it increases the levels of incretin hormones, which help to regulate glucose homeostasis . This interaction is crucial for the role of this compound in biochemical reactions related to glucose metabolism .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly those involved in glucose metabolism . It influences cell function by modulating insulin secretion in response to an increase in blood glucose . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with the DPP-4 enzyme . By inhibiting DPP-4, it prevents the degradation of incretin hormones, leading to increased insulin secretion and decreased glucagon production . This results in a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings . It has been shown to have a stable effect on glucose metabolism, with no significant degradation over time . Long-term effects on cellular function, such as sustained improvement in glucose homeostasis, have also been observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages . At therapeutic doses, it effectively improves glucose homeostasis without causing significant adverse effects . At high doses, potential toxic effects may occur, emphasizing the importance of appropriate dosing .
Metabolic Pathways
This compound is involved in the metabolic pathway of glucose homeostasis . It interacts with the DPP-4 enzyme, a key component in the regulation of incretin hormones . These hormones, in turn, play a crucial role in insulin secretion and glucose metabolism .
Transport and Distribution
This compound is distributed within cells and tissues where it exerts its effects . It is believed to interact with transporters or binding proteins that facilitate its localization or accumulation .
Eigenschaften
IUPAC Name |
N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F6N5O2/c1-9(30)25-11(4-10-5-13(20)14(21)7-12(10)19)6-16(31)28-2-3-29-15(8-28)26-27-17(29)18(22,23)24/h5,7,11H,2-4,6,8H2,1H3,(H,25,30)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFMQPHTQKCJPI-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F6N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



